5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid
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Overview
Description
5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include hydroperoxides, alcohol derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo autooxidation and rearrangement reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid: This compound shares a similar structure but lacks the hydroxyl group at the 5-position.
4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: Another related compound with a hydroxyl group at the 4-position instead of the 5-position.
Uniqueness
5-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid is unique due to the presence of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1-oxoisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-12-5-4-6-7(10(12)14)2-3-8(9(6)13)11(15)16/h2-5,13H,1H3,(H,15,16) |
InChI Key |
BEEUMIOVGUPHDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2O)C(=O)O |
Origin of Product |
United States |
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